molecular formula C24H17N B034307 3,6-Diphenyl-9H-carbazole CAS No. 56525-79-2

3,6-Diphenyl-9H-carbazole

Cat. No. B034307
Key on ui cas rn: 56525-79-2
M. Wt: 319.4 g/mol
InChI Key: PCMKGEAHIZDRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08512877B2

Procedure details

As depicted in Reaction 5, 15 g (46 mmol) of 3,6-dibromocarbazole, 14 g (92 mmol) of phenylboronic acid, K2CO3 (2 mol), Pd(PPh3)4 and toluene were refluxed for 10 hours. The reaction mixture was extracted with methylene chloride. The solvent was removed, and then the residue was purified by column chromatography (eluent:hexane) to give the title compound. Yield: 73%. MS (EI) (Calcd. for C24H17N, 319.14. Found: 319).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10](Br)=[CH:9][CH:8]=3.[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[C:16]1([C:2]2[CH:3]=[CH:4][C:5]3[NH:6][C:7]4[C:12]([C:13]=3[CH:14]=2)=[CH:11][C:10]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:13][CH:14]=2)=[CH:9][CH:8]=4)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=C(C=C3C2C1)Br
Name
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
2 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 10 hours
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (eluent:hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC=2NC3=CC=C(C=C3C2C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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